Home > Products > Building Blocks P8635 > 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride - 1137950-26-5

4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride

Catalog Number: EVT-1743968
CAS Number: 1137950-26-5
Molecular Formula: C9H17Cl2N3
Molecular Weight: 238.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride is a chemical compound classified as a piperidine derivative. This compound features a unique structure that includes a pyrazole ring substituted with a methyl group at the 1-position and a piperidine ring at the 4-position. It is recognized for its potential biological activities and is being investigated for various applications in scientific research, particularly in medicinal chemistry and enzyme inhibition studies.

Source

The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information about its properties, synthesis, and applications.

Classification

4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its rings. It is specifically noted for its role in medicinal chemistry as a potential therapeutic agent.

Synthesis Analysis

Methods

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with piperidine. Common methods include:

  • Solvent Use: Tetrahydrofuran is often employed as a solvent to facilitate the reaction.
  • Catalysis: Catalysts may be used to enhance the efficiency of the reaction.
  • Purification: Post-reaction purification processes are crucial to isolate the desired product with high purity.

Technical Details

In industrial settings, automated reactors and continuous flow processes are utilized for large-scale synthesis. These methods ensure high yield and purity, making the compound suitable for commercial applications.

Molecular Structure Analysis

Structure

The molecular structure of 4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride can be represented by its chemical formula C9H15N32HClC_9H_{15}N_3\cdot 2HCl. The InChI key is WJLFZEFGSHBVDF-UHFFFAOYSA-N, which provides a unique identifier for this compound in chemical databases.

Data

The compound's structural features include:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Piperidine Ring: A six-membered saturated ring containing one nitrogen atom.
    This unique combination contributes to its chemical reactivity and potential biological activity.
Chemical Reactions Analysis

Reactions

4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride can undergo several types of chemical reactions, including:

  • Oxidation: Can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions yield various reduced forms.
  • Substitution: Participates in substitution reactions where functional groups are replaced by other groups.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate.
  • Reducing Agents: Sodium borohydride.
    The conditions for these reactions typically involve controlled temperatures and pH levels to achieve desired outcomes.
Mechanism of Action

The mechanism of action for 4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound modulates their activity, potentially leading to various physiological responses. This mechanism is crucial for understanding its therapeutic potential in treating diseases .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in water due to the presence of hydrochloride salts.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Exhibits reactivity typical of both piperidine and pyrazole derivatives, allowing for diverse synthetic applications .
Applications

Scientific Uses

4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride has several significant applications in scientific research:

  • Chemistry: Serves as a building block in synthesizing more complex molecules.
  • Biology: Investigated for potential biological activities such as enzyme inhibition and receptor binding.
  • Medicine: Ongoing research explores its therapeutic properties for various diseases, including anti-inflammatory and anticancer activities.
  • Industry: Utilized in developing new materials and as a catalyst in chemical reactions .

This compound's multifaceted nature makes it an important subject of study across various scientific fields.

Introduction to 4-(1-Methyl-1H-pyrazol-4-yl)piperidine Dihydrochloride

Nomenclature and Structural Classification in Heterocyclic Chemistry

4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride represents a pharmaceutically significant hybrid molecule combining two nitrogen-containing heterocycles: piperidine and pyrazole. The systematic IUPAC name designates the parent structure as 4-(1-methyl-1H-pyrazol-4-yl)piperidine, indicating a piperidine ring substituted at the 4-position with a 1-methylpyrazole moiety, presented as its dihydrochloride salt. This naming follows hierarchical rules where the piperidine ring serves as the parent structure due to its alicyclic nature, with the pyrazole ring treated as a substituent. The "1-methyl" prefix specifies N-methylation at the pyrazole's nitrogen (position 1), distinguishing it from other regioisomers like the 5-yl variant observed in similar compounds [3] .

The molecular formula for the free base is C₉H₁₅N₃, with a molecular weight of 165.24 g/mol. As a dihydrochloride salt, it incorporates two hydrochloric acid molecules, yielding the formula C₉H₁₇Cl₂N₃ and increasing the molecular weight to 238.16 g/mol [3]. The SMILES notation (CN1C=C(C=N1)C2CCNCC2.Cl.Cl) and InChIKey (WUOXZJHVPRALST-UHFFFAOYSA-N) provide machine-readable representations of the structure, confirming the connectivity between the piperidine C4 and pyrazole C4 atoms, with protonation occurring at the piperidine nitrogen [3] [9]. The crystalline dihydrochloride salt form enhances stability and water solubility compared to the free base, properties critical for pharmaceutical processing and biological evaluation.

Table 1: Nomenclature and Chemical Identifiers of 4-(1-Methyl-1H-pyrazol-4-yl)piperidine and Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)SMILES NotationCAS Registry Number
4-(1-Methyl-1H-pyrazol-4-yl)piperidine (free base)C₉H₁₅N₃165.24CN1C=C(C=N1)C2CCNCC283404347 (PubChem CID)
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochlorideC₉H₁₇Cl₂N₃238.16CN1C=C(C=N1)C2CCNCC2.Cl.ClNot specified
4-(1-Methyl-1H-pyrazol-5-yl)piperidine hydrochlorideC₉H₁₆ClN₃201.70CN1N=CC=C1C2CCNCC2.[H]ClN/A
4-Methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochlorideC₉H₁₇Cl₂N₃238.16CC1(c2ccn[nH]2)CCNCC1.Cl.ClF391179 (Fluorochem)

Structurally, this hybrid exhibits three-dimensional features influencing its bioactivity. X-ray crystallography of related compounds like tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate reveals that the pyrazole and piperidine rings form a dihedral angle averaging 33.4°, introducing molecular rigidity that optimizes interactions with biological targets [8]. The piperidine nitrogen acts as a strong base (pKa ~10-11), readily forming hydrochloride salts, while the pyrazole nitrogen atoms exhibit weak basicity. This differential protonation allows the dihydrochloride salt to maintain two positive charges under physiological conditions, enhancing water solubility and electrostatic binding potential in drug-receptor interactions.

Historical Context and Discovery in Medicinal Chemistry

The strategic integration of pyrazole and piperidine motifs emerged prominently during the 2000s as medicinal chemists sought to overcome limitations in kinase inhibitor development. Pyrazole derivatives gained recognition following the clinical success of celecoxib (a cyclooxygenase-2 inhibitor) and rimonabant (a cannabinoid receptor antagonist), establishing this heterocycle as a privileged scaffold in drug discovery [7]. Concurrently, piperidine featured extensively in central nervous system (CNS) agents and bioactive alkaloids. The fusion of these pharmacophores represented a logical progression in heterocyclic chemistry aimed at creating molecules with enhanced binding affinity and optimized physicochemical profiles.

The specific identification of 4-(1-methyl-1H-pyrazol-4-yl)piperidine derivatives as kinase inhibitor components occurred through systematic structure-activity relationship (SAR) studies. Researchers investigating checkpoint kinase 1 (CHK1) inhibitors for cancer therapy discovered that incorporating the 4-(1-methylpyrazol-4-yl)piperidine moiety significantly enhanced potency and selectivity. In landmark studies, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile demonstrated remarkable CHK1 inhibition (IC₅₀ = 0.4 nM) with >4300-fold selectivity over CHK2, attributed partly to optimal positioning by the pyrazole-piperidine group within the ATP-binding pocket [6]. This compound exhibited potent growth inhibition in hematologic malignancy cell lines (Z-138 IC₅₀: 0.013 μM) and achieved 90.29% tumor growth suppression in xenograft models at 20 mg/kg intravenous dosing, validating the scaffold's therapeutic potential.

Table 2: Bioactive Derivatives Containing 4-(Pyrazolyl)Piperidine Motifs in Clinical Research

Therapeutic TargetLead Compound StructureKey Biological ActivityResearch Significance
CHK1 Kinase(R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrileIC₅₀ = 0.4 nM (CHK1); >4300-fold selectivity vs CHK2; Z-138 cell growth inhibition (IC₅₀: 0.013 μM)Demonstrated 90.29% tumor suppression in xenograft models with clean hERG profile (IC₅₀ > 40 μM) [6]
JNK3 Kinase3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivativesSelective JNK3 inhibitionShowcased scaffold versatility for CNS-targeted kinase inhibition [6]
Leucine-Rich Repeat Kinase 2 (LRRK2)Pyrrolo[2,3-d]pyrimidine-pyrazole hybridsLRRK2 inhibitionUtilized CHK1-derived crystallographic surrogate for inhibitor design [6]
Interleukin-1 Receptor Associated Kinase-1 (IRAK-1)Pyrazole-piperidine integrated screening hitsIRAK-1 inhibitionValidated scaffold in virtual screening for oncology/immunology targets [6]

Synthetic accessibility further propelled the scaffold's adoption. Early routes employed Knorr pyrazole synthesis via 1,3-dicarbonyl cyclocondensation, but modern approaches leverage transition-metal-catalyzed couplings and [3+2] cycloadditions. For example, tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate was synthesized through methylhydrazine condensation with enone intermediates, demonstrating the scaffold's adaptability to multistep synthesis [8]. The commercial availability of protected variants (e.g., Boc-protected intermediates) cemented this hybrid's status as a versatile building block in drug discovery pipelines targeting oncology, CNS disorders, and infectious diseases.

Rationale for Targeting Piperidine-Pyrazole Hybrid Architectures

Piperidine-pyrazole hybrids occupy a strategic chemical space that combines favorable physicochemical properties with diverse vector geometry for target engagement. The 4-(1-methyl-1H-pyrazol-4-yl)piperidine dihydrochloride scaffold exemplifies this rationale through three key attributes:

  • Optimal Physicochemical Profile: The hybrid structure balances lipophilicity (predicted logP ~1.5-2.5 for free base) and aqueous solubility (>50 mg/mL for dihydrochloride salt), facilitating cell membrane penetration while maintaining bioavailability. The pyrazole ring contributes aromatic character (π-excess heterocycle) that enhances stacking interactions with protein binding sites, while the piperidine's alicyclic nature provides three-dimensional bulk and basicity. Molecular weight remains below 250 g/mol for the free base, conforming to "fragment-like" dimensions that support lead optimization [9]. The dihydrochloride salt form further improves crystallinity, storage stability, and dissolution kinetics—critical factors in pharmaceutical development.

  • Vectorial Diversity for Target Engagement: The spatial orientation of the pyrazole ring relative to the piperidine nitrogen creates multiple trajectories for substituent attachment. As demonstrated in CHK1 inhibitors, the piperidine C4 linkage allows pyrazole substituents (3-position or 5-position) to access hydrophobic subpockets, while the basic piperidine nitrogen forms salt bridges with aspartate/glutamate residues in ATP-binding clefts [6]. This vectorial flexibility enables medicinal chemists to "grow" the molecule in multiple directions without excessive molecular weight penalty. The methyl group at the pyrazole N1 position eliminates potential tautomerism issues, simplifying SAR interpretation.

  • Metabolic Resilience and Synthetic Tractability: Unlike imidazole analogs, the 1-methylpyrazole moiety exhibits resistance against cytochrome P450-mediated dealkylation, improving metabolic stability. The piperidine ring can undergo functionalization (N-alkylation, C3/C5 substitution) without compromising the core linkage. Synthetic routes are well-established, including:

  • Cyclocondensation of hydrazines with 1,3-dicarbonyl systems [7]
  • Transition-metal-catalyzed cross-couplings (Suzuki, Stille) for arylated pyrazoles
  • Enolate alkylations at piperidine C4 followed by hydrazine cyclization [8]These pathways provide modular access to diverse analogs for SAR exploration.

Table 3: Comparative Advantages of Piperidine-Pyrazole Hybrid Scaffolds

Scaffold CharacteristicPyrazole ContributionPiperidine ContributionCombined Hybrid Advantage
Polar Surface Area~30 Ų (N=N, C=N bonds)~12 Ų (basic amine)Ideal for CNS penetration (PSA 40-60 Ų)
pKa/BasicityWeakly basic (pyrazole N)Strong base (pKa ~10-11)Tunable ionization; salt formation capability
Structural GeometryPlanar aromatic ringChair-configured alicycleControlled 3D orientation; dihedral angle ~33° for optimal target fitting [8]
Synthetic VersatilityElectrophilic substitution at C4; nucleophilic at C3/C5N-functionalization; C2,C3,C5,C4 substitutionMultiple vectors for derivatization
Metabolic StabilityResistance to oxidative metabolismSlow piperidine ring oxidationEnhanced pharmacokinetic profiles

The hybrid's success in kinase inhibition stems from its ability to mimic purine motifs while offering superior selectivity. In CHK1 inhibitors, the pyrazole nitrogen atoms engage in hydrogen bonding with backbone amides (e.g., Cys87 residue), positioning the piperidine group to extend toward solvent-exposed regions. This binding mode avoids steric clashes with gatekeeper residues, explaining the observed selectivity over CHK2 and other off-target kinases [6]. Similar recognition patterns occur in JNK3 and IRAK-1 inhibitors, validating the scaffold's broad applicability in targeting ATP-binding sites across diverse kinase families.

Table 4: Representative Piperidine-Pyrazole Compounds in Medicinal Chemistry Research

Compound NameStructure FeaturesTherapeutic ApplicationResearch Significance
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-aminePyrazole C4-amino group; piperidine N1-methylAntimicrobial/anticancer leadDemonstrated balanced properties (MW 180.25 g/mol; HBD=1; HBA=4) [9]
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]-4-piperidinonePiperidinone; pyrazole-piperidine methylene linkerSynthetic intermediate for CNS agentsCarbonyl group enables reductive amination for analog diversification
4-(1H-Pyrazol-5-yl)piperidine derivativesTautomerizable pyrazole; variable substitutionKinase inhibitor backbonesCommercial availability supports high-throughput screening

The piperidine-pyrazole architecture continues to evolve through advanced structural manipulations. Current innovations include spiro-fused derivatives (e.g., 4-methyl-4-(1H-pyrazol-5-yl)piperidine dihydrochloride), conformationally constrained analogs via ring fusion, and bifunctional hybrids incorporating additional pharmacophores at the piperidine nitrogen or pyrazole C3/C5 positions. These developments underscore the scaffold's adaptability in addressing emerging challenges in drug discovery, particularly for undrugged targets requiring unconventional chemotypes.

Properties

CAS Number

1137950-26-5

Product Name

4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride

IUPAC Name

4-(1-methylpyrazol-4-yl)piperidine;dihydrochloride

Molecular Formula

C9H17Cl2N3

Molecular Weight

238.15 g/mol

InChI

InChI=1S/C9H15N3.2ClH/c1-12-7-9(6-11-12)8-2-4-10-5-3-8;;/h6-8,10H,2-5H2,1H3;2*1H

InChI Key

NWHNPNIBGLBOQY-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2CCNCC2.Cl.Cl

Canonical SMILES

CN1C=C(C=N1)C2CCNCC2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.